![molecular formula C13H14N2Si B14240846 Quinoxaline, 2-[(trimethylsilyl)ethynyl]- CAS No. 189629-50-3](/img/structure/B14240846.png)
Quinoxaline, 2-[(trimethylsilyl)ethynyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline, 2-[(trimethylsilyl)ethynyl]- is a derivative of quinoxaline, a heterocyclic compound composed of a benzene ring fused with a pyrazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine (I2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives focus on optimizing yield and purity while minimizing costs and environmental impact. Transition-metal-free catalysis has gained attention as a sustainable approach for synthesizing these compounds . This method reduces the need for expensive and toxic metal catalysts, making the process more eco-friendly.
化学反应分析
Types of Reactions
Quinoxaline, 2-[(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert quinoxaline derivatives into their corresponding dihydroquinoxaline forms.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydrogen peroxide (TBHP) for oxidation and sodium borohydride (NaBH4) for reduction . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoxaline N-oxides, while reduction reactions can produce dihydroquinoxalines .
科学研究应用
Quinoxaline, 2-[(trimethylsilyl)ethynyl]- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Quinoxaline derivatives have shown promise as anticancer, antiviral, and antibacterial agents.
Industry: These compounds are used in the production of dyes, pigments, and optoelectronic materials.
作用机制
The mechanism of action of quinoxaline, 2-[(trimethylsilyl)ethynyl]-, involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the target molecule .
相似化合物的比较
Quinoxaline, 2-[(trimethylsilyl)ethynyl]- can be compared with other quinoxaline derivatives such as:
Quinoxaline N-oxides: These compounds have additional oxygen atoms, which can enhance their biological activity.
Dihydroquinoxalines: These reduced forms of quinoxaline have different electronic properties and reactivity.
Substituted Quinoxalines: Compounds with various substituents (e.g., halogens, alkyl groups) exhibit diverse chemical and biological properties.
属性
CAS 编号 |
189629-50-3 |
|---|---|
分子式 |
C13H14N2Si |
分子量 |
226.35 g/mol |
IUPAC 名称 |
trimethyl(2-quinoxalin-2-ylethynyl)silane |
InChI |
InChI=1S/C13H14N2Si/c1-16(2,3)9-8-11-10-14-12-6-4-5-7-13(12)15-11/h4-7,10H,1-3H3 |
InChI 键 |
VNCUUDZWWXLIKY-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=NC2=CC=CC=C2N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E,E)-N,N'-(Ethane-1,2-diyl)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14240784.png)
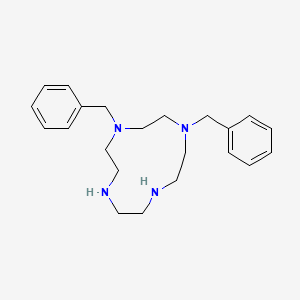
![1H-Pyrrole-2,5-dione, 1-[(1S)-1-cyclohexylethyl]-](/img/structure/B14240791.png)

![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)
![1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240810.png)
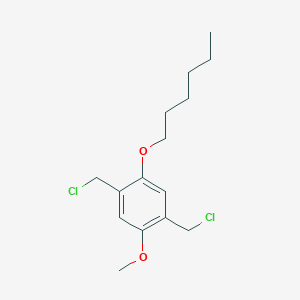
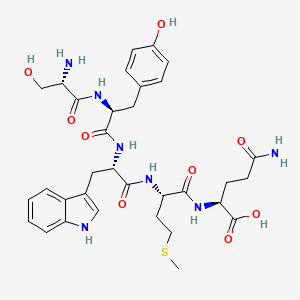
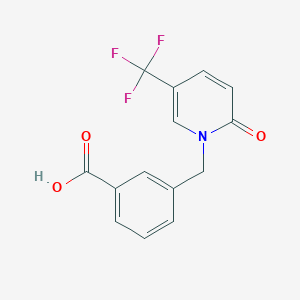

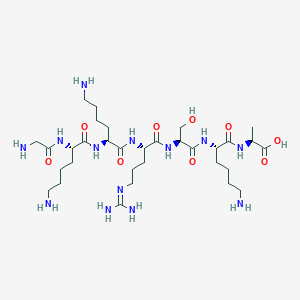
![N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14240842.png)
![4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14240860.png)
